molecular formula C11H11N3O2S2 B2891970 N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021092-06-7

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2891970
CAS No.: 1021092-06-7
M. Wt: 281.35
InChI Key: UAQBUGSJOLLGTN-UHFFFAOYSA-N
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Description

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H11N3O2S2 and its molecular weight is 281.35. The purity is usually 95%.
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Biological Activity

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by relevant data and research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved through the cyclization of a thioamide with an α-haloketone.
  • Introduction of the Amino Group : The amino group is added via nucleophilic substitution.
  • Formation of the Thiophene Ring : The thiophene moiety is synthesized separately and then coupled with the thiazole derivative through a carboxamide linkage.

Anticancer Properties

Research indicates that compounds with thiazole and thiophene functionalities often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation by inducing apoptosis. In vitro tests demonstrated that certain derivatives had IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against various cancer cell lines, including MCF-7 and U87 glioblastoma cells .

Table 1: Anticancer Activity Summary

Compound NameCell LineIC50 Value (μM)Mechanism of Action
Compound 1MCF-725.72 ± 3.95Induces apoptosis
Compound 2U8745.2 ± 13.0Inhibits proliferation
Compound 3PC-312.19 ± 0.25Targets androgen receptor

Antimicrobial Activity

The compound's thiazole and thiophene rings are known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, potentially serving as a lead compound for developing new antibiotics .

The biological activity of this compound is believed to involve several biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Interaction with Receptors : It may modulate receptor activities, impacting various signaling pathways crucial for cell survival and growth.

Case Studies

Several studies have focused on the biological effects of thiazole derivatives:

  • Study on Cancer Cells : A study demonstrated that a structurally similar thiazole derivative significantly inhibited tumor growth in murine models, showcasing its potential as an anticancer agent .
  • Antimicrobial Testing : Research involving various thiazole derivatives indicated broad-spectrum antimicrobial activity, suggesting that modifications to the core structure could enhance efficacy against resistant strains .

Properties

IUPAC Name

N-[4-(3-amino-3-oxopropyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S2/c12-9(15)4-3-7-6-18-11(13-7)14-10(16)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H2,12,15)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQBUGSJOLLGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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